N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as ABT-594, is a synthetic compound that has been developed as a potential analgesic drug. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its pharmacological properties.
Mechanism of Action
N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide acts on a specific type of receptor in the nervous system called the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the transmission of pain signals in the nervous system. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide binds to this receptor and activates it, leading to a decrease in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in pain transmission.
Advantages and Limitations for Lab Experiments
N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its pharmacological properties. However, N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. It is also not commercially available, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of research is the development of more potent and selective analogs of N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide. Another area of research is the investigation of the long-term effects of N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide on the nervous system. Finally, there is a need for more studies on the safety and efficacy of N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide in humans.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It acts on a specific type of receptor in the nervous system and has several biochemical and physiological effects. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for use in lab experiments, but also has limitations due to its complex synthesis and handling. There are several future directions for research on N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, including the development of more potent and selective analogs and the investigation of its long-term effects on the nervous system.
Scientific Research Applications
N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in relieving pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to have a lower risk of addiction and abuse compared to other analgesic drugs such as opioids.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-16-8-7-15(11-17(16)20)21-18(23)14-5-3-13(4-6-14)12-22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWFMGDSIDFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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